molecular formula C4H11ClN4 B6181389 (3-azidopropyl)(methyl)amine hydrochloride CAS No. 1254119-62-4

(3-azidopropyl)(methyl)amine hydrochloride

Cat. No.: B6181389
CAS No.: 1254119-62-4
M. Wt: 150.61 g/mol
InChI Key: BAXXWELICFCRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-azidopropyl)(methyl)amine hydrochloride is an organic compound that belongs to the class of azides. It is characterized by the presence of an azide group (-N₃) attached to a propyl chain, which is further connected to a methylamine group. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-azidopropyl)(methyl)amine hydrochloride typically involves the reaction of 3-chloropropylamine hydrochloride with sodium azide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(3-azidopropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing other leaving groups.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Solvents: Water, ethanol, dichloromethane.

    Reaction Conditions: Mild to moderate temperatures, atmospheric pressure.

Major Products Formed

    Amines: Reduction of the azide group yields primary amines.

    Triazoles: Cycloaddition reactions with alkynes produce triazole derivatives.

Scientific Research Applications

(3-azidopropyl)(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazole-containing compounds through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dendrimers.

Mechanism of Action

The mechanism of action of (3-azidopropyl)(methyl)amine hydrochloride primarily involves its reactivity as an azide compound. The azide group can participate in various chemical transformations, such as reduction to amines or cycloaddition to form triazoles. These reactions are facilitated by the nucleophilic nature of the azide group and its ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    3-Azido-1-propanamine: Similar structure but lacks the methylamine group.

    (3-Aminopropyl)triethoxysilane: Contains a similar propyl chain but with a triethoxysilane group instead of an azide.

    3-Azido-1-propanol: Similar structure but with a hydroxyl group instead of a methylamine group.

Uniqueness

(3-azidopropyl)(methyl)amine hydrochloride is unique due to the presence of both an azide group and a methylamine group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-azidopropyl)(methyl)amine hydrochloride involves the reaction of 3-chloropropylamine with sodium azide followed by reaction with methylamine and hydrochloric acid.", "Starting Materials": [ "3-chloropropylamine", "sodium azide", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloropropylamine in a solvent such as ethanol or methanol.", "Step 2: Add sodium azide to the solution and stir at room temperature for several hours.", "Step 3: Remove the solvent and purify the resulting product by column chromatography.", "Step 4: Dissolve the purified product in a solvent such as ethanol or methanol.", "Step 5: Add methylamine and hydrochloric acid to the solution and stir at room temperature for several hours.", "Step 6: Remove the solvent and purify the resulting product by recrystallization to obtain (3-azidopropyl)(methyl)amine hydrochloride." ] }

CAS No.

1254119-62-4

Molecular Formula

C4H11ClN4

Molecular Weight

150.61 g/mol

IUPAC Name

3-azido-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C4H10N4.ClH/c1-6-3-2-4-7-8-5;/h6H,2-4H2,1H3;1H

InChI Key

BAXXWELICFCRRB-UHFFFAOYSA-N

Canonical SMILES

CNCCCN=[N+]=[N-].Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.